molecular formula C13H15NO2 B12048056 3-(3-p-Tolylisoxazol-5-yl)propan-1-ol

3-(3-p-Tolylisoxazol-5-yl)propan-1-ol

Cat. No.: B12048056
M. Wt: 217.26 g/mol
InChI Key: QKAROQYAMWBNGP-UHFFFAOYSA-N
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Description

3-(3-p-Tolylisoxazol-5-yl)propan-1-ol is a small organic molecule featuring a propanol chain attached to an isoxazole ring substituted at the 3-position with a p-tolyl group (4-methylphenyl).

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

3-[3-(4-methylphenyl)-1,2-oxazol-5-yl]propan-1-ol

InChI

InChI=1S/C13H15NO2/c1-10-4-6-11(7-5-10)13-9-12(16-14-13)3-2-8-15/h4-7,9,15H,2-3,8H2,1H3

InChI Key

QKAROQYAMWBNGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=C2)CCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-p-Tolylisoxazol-5-yl)propan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of p-tolylhydrazine with an α,β-unsaturated carbonyl compound to form the isoxazole ring, followed by the addition of a propanol group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are adjusted to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-(3-p-Tolylisoxazol-5-yl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(3-p-Tolylisoxazol-5-yl)propan-1-ol has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-p-Tolylisoxazol-5-yl)propan-1-ol involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, potentially modulating their activity. The propanol side chain may enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Structural and Electronic Differences

  • Substituent Effects: The p-tolyl group in the target compound increases steric bulk and lipophilicity compared to methyl or phenyl substituents. This may enhance membrane permeability in biological systems . Replacing isoxazole with imidazole (as in ) introduces basic nitrogen atoms, altering hydrogen-bonding capacity and solubility in acidic environments .

Spectroscopic and Computational Insights

  • Spectroscopy: The triazole-propanol compound () exhibited distinct NMR signals (e.g., δ2.02 ppm for CH₂ and δ7.66 ppm for triazole-H), which could guide characterization of the target compound .
  • Computational Analysis: Tools like Multiwfn () and noncovalent interaction analysis () could compare electrostatic potentials or hydrogen-bonding patterns between analogs. For example, the p-tolyl group may create unique van der Waals surfaces compared to phenyl or methyl groups .

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